![molecular formula C18H29NO2 B3116197 4-Diisopropylamino-2-phenyl-butyric acid ethyl ester CAS No. 214601-79-3](/img/structure/B3116197.png)
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester
Overview
Description
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester (4-DIPA-PE) is an organic compound with a wide range of applications in scientific research and drug development. It is a derivative of the amino acid phenylalanine, which is found naturally in the human body. 4-DIPA-PE has been used in various research fields for its unique properties, such as its ability to act as an agonist or antagonist to certain receptor sites. It has also been shown to have potential therapeutic applications in the treatment of certain diseases, such as Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of esters largely depends on their structure and the specific context in which they are used. For example, in biological systems, esters are often involved in reaction mechanisms where they are broken down into their constituent alcohols and acids .
Physical and Chemical Properties of Esters Esters have distinctive smells and are often responsible for the pleasant aromas of many fruits . They are generally colorless and have higher boiling points than similar sized hydrocarbons due to their ability to form hydrogen bonds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[di(propan-2-yl)amino]-2-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-6-21-18(20)17(16-10-8-7-9-11-16)12-13-19(14(2)3)15(4)5/h7-11,14-15,17H,6,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJVVGZQUOUOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN(C(C)C)C(C)C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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